



Application Notes and Protocols for Mavatrep in Electrophysiology Patch Clamp Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Mavatrep (also known as JNJ-39439335) is a potent, selective, and orally bioavailable antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2][3] TRPV1 is a non-selective cation channel that functions as a polymodal sensor for a variety of noxious stimuli, including heat, capsaicin (the pungent component of chili peppers), and acidic conditions.[4][5] Its role in pain signaling pathways makes it a significant target for the development of novel analgesics. These application notes provide detailed protocols for the characterization of **Mavatrep**'s inhibitory effects on TRPV1 channels using patch clamp electrophysiology, a gold-standard technique for studying ion channel function.

Mechanism of Action

Mavatrep acts as a competitive antagonist at the TRPV1 receptor. By binding to the channel, it prevents the conformational changes induced by agonists like capsaicin and heat, thereby inhibiting the influx of cations (primarily Ca²⁺ and Na⁺) that leads to neuronal depolarization and the sensation of pain.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of **Mavatrep**'s interaction with the human TRPV1 channel.

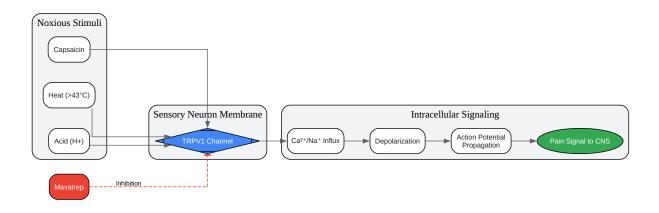


Parameter	Value	Cell Type	Assay Conditions	Reference
Ki	6.5 nM	HEK293 cells expressing hTRPV1	Radioligand binding assay	
IC50	4.6 nM	HEK293 cells expressing hTRPV1	Capsaicin- induced Ca ²⁺ influx assay	-
IC50	Not explicitly stated for patch clamp, but antagonism of pH 5-induced current was assessed.	HEK293 cells expressing hTRPV1	Patch clamp assay	

Signaling Pathway

The following diagram illustrates the role of TRPV1 in the pain signaling pathway and the inhibitory action of **Mavatrep**.





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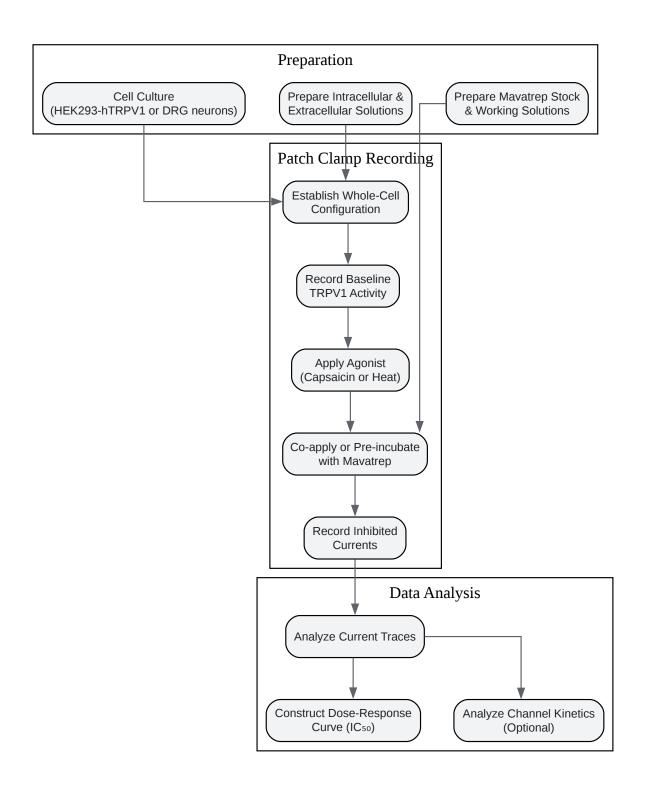
Caption: TRPV1 signaling pathway and Mavatrep's point of inhibition.

Experimental Protocols

The following are detailed protocols for investigating the effects of **Mavatrep** on TRPV1 channels using whole-cell patch clamp electrophysiology. These protocols are designed for use with either human embryonic kidney (HEK293) cells stably expressing human TRPV1 (hTRPV1) or cultured dorsal root ganglion (DRG) neurons, which endogenously express TRPV1.

Experimental Workflow





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Caption: General workflow for a patch clamp experiment with **Mavatrep**.



Protocol 1: Inhibition of Capsaicin-Activated TRPV1 Currents in HEK293-hTRPV1 Cells

Objective: To determine the potency of **Mavatrep** in inhibiting capsaicin-activated TRPV1 currents and to calculate its IC₅₀ value.

Materials:

- HEK293 cell line stably expressing hTRPV1
- Cell culture reagents (DMEM, FBS, antibiotics)
- Mavatrep
- Capsaicin
- Dimethyl sulfoxide (DMSO)
- Reagents for intracellular and extracellular solutions (see table below)
- Patch clamp rig (amplifier, micromanipulator, data acquisition system)
- · Borosilicate glass capillaries

Solutions:



Solution	Component	Concentration (mM)
Extracellular	NaCl	140
KCI	5	
CaCl ₂	2	
MgCl ₂	1	
HEPES	10	_
Glucose	10	_
pH adjusted to 7.4 with NaOH	_	
Intracellular	KCI	140
MgCl ₂	1	
EGTA	5	_
HEPES	10	_
Mg-ATP	4	_
pH adjusted to 7.2 with KOH	_	

Procedure:

- Cell Culture: Culture HEK293-hTRPV1 cells according to standard protocols. Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
- Solution Preparation:
 - Prepare extracellular and intracellular solutions as described in the table above. Filtersterilize both solutions.
 - Prepare a 10 mM stock solution of **Mavatrep** in DMSO. Store at -20°C.
 - Prepare a 10 mM stock solution of Capsaicin in ethanol. Store at -20°C.



 On the day of the experiment, prepare working solutions of Mavatrep and Capsaicin by diluting the stock solutions in the extracellular solution to the desired final concentrations.
The final DMSO/ethanol concentration should be ≤ 0.1%.

Patch Clamp Recording:

- Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with extracellular solution.
- \circ Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 M Ω when filled with the intracellular solution.
- Establish a whole-cell patch clamp configuration on a single, healthy-looking cell.
- Clamp the cell at a holding potential of -60 mV.

Data Acquisition:

- Record baseline current for 1-2 minutes.
- \circ Apply a saturating concentration of capsaicin (e.g., 1 μ M) to the cell using a perfusion system to elicit a maximal TRPV1 current.
- \circ Once the capsaicin-evoked current reaches a stable plateau, co-apply different concentrations of **Mavatrep** (e.g., ranging from 0.1 nM to 1 μ M) with the capsaicin solution.
- Alternatively, for pre-incubation studies, perfuse the cell with Mavatrep for a defined period (e.g., 2-5 minutes) before co-applying Mavatrep and capsaicin.
- Record the current inhibition at each Mavatrep concentration. Ensure a washout period with extracellular solution between applications if necessary.

Data Analysis:

 Measure the peak inward current in the presence of capsaicin alone and at each concentration of Mavatrep.



- Calculate the percentage of inhibition for each Mavatrep concentration relative to the maximal capsaicin-evoked current.
- Plot the percentage of inhibition against the logarithm of the **Mavatrep** concentration and fit the data with a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Characterization of Mavatrep's Effect on Heat-Activated TRPV1 Currents in DRG Neurons

Objective: To assess the inhibitory effect of **Mavatrep** on TRPV1 channels activated by a thermal stimulus in a native system.

Materials:

- Primary dorsal root ganglion (DRG) neurons from rodents
- Reagents for DRG neuron culture (e.g., Neurobasal medium, B27 supplement, NGF)
- Mavatrep
- Reagents for intracellular and extracellular solutions (see table below)
- Patch clamp rig with a temperature-controlled perfusion system
- Borosilicate glass capillaries

Solutions:



Solution	Component	Concentration (mM)
Extracellular	NaCl	154
KCI	6	
CaCl ₂	2.5	_
MgCl ₂	1.2	_
HEPES	10	_
D-glucose	10	_
pH adjusted to 7.4 with Tris		_
Intracellular	K-gluconate	130
Na-gluconate	10	
MgCl ₂	4.5	_
EGTA-2K	10	_
HEPES	10	_
CaCl ₂	0.74	_
pH adjusted to 7.3 with Tris		

Procedure:

- Cell Culture: Isolate and culture DRG neurons from neonatal or adult rodents following established protocols. Use the neurons for recording within 1-3 days post-culture.
- Solution Preparation:
 - Prepare extracellular and intracellular solutions as described in the table.
 - Prepare Mavatrep stock and working solutions as described in Protocol 1.
- Patch Clamp Recording:



- Transfer a coverslip with DRG neurons to the recording chamber and perfuse with extracellular solution at room temperature (~22-25°C).
- Select small-diameter neurons (<30 μm), which are more likely to be nociceptors expressing TRPV1.
- Establish a whole-cell patch clamp configuration and hold the cell at -60 mV.

Data Acquisition:

- Record baseline current at room temperature.
- Apply a heat ramp by rapidly increasing the temperature of the perfusing extracellular solution to >43°C to activate TRPV1 channels. Record the outward current.
- Return the temperature to baseline to allow for channel deactivation.
- Pre-incubate the neuron with a chosen concentration of **Mavatrep** (e.g., 10x IC₅₀) for 2-5 minutes at room temperature.
- While continuously perfusing with the **Mavatrep**-containing solution, apply the same heat ramp as before and record the current.

Data Analysis:

- Measure the peak outward current elicited by the heat stimulus in the absence and presence of Mavatrep.
- Calculate the percentage of inhibition of the heat-activated current by Mavatrep.
- To investigate the effect on the temperature threshold of activation, the temperature at which a detectable inward current is first observed can be compared between control and Mavatrep-treated conditions.

Concluding Remarks

These protocols provide a framework for the detailed electrophysiological characterization of **Mavatrep** as a TRPV1 antagonist. Researchers can adapt these methodologies to investigate



further aspects of **Mavatrep**'s mechanism of action, such as its effects on TRPV1 channel kinetics (activation, deactivation, and desensitization rates), its voltage-dependency of block, and its interaction with different TRPV1 splice variants or mutants. The use of both heterologous expression systems and native neurons will provide a comprehensive understanding of **Mavatrep**'s pharmacological profile, aiding in its development as a potential therapeutic for pain management.

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